
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide, also known as AMN082, is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which play critical roles in regulating mood, cognition, and behavior. By selectively activating mGluR7, this compound may have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to increase the release of GABA in the hippocampus, which may contribute to its anxiolytic effects. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which may contribute to its ability to reduce drug-seeking behavior in addiction models.
实验室实验的优点和局限性
One of the main advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide in lab experiments is its high selectivity for mGluR7, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the role of mGluR7 in various biological processes. However, one limitation of using this compound is that its effects may be influenced by other factors, such as the expression levels of mGluR7 in different brain regions.
未来方向
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide and its potential therapeutic applications. One direction is to explore the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which may be involved in the pathophysiology of various psychiatric disorders. Another direction is to investigate the long-term effects of this compound on behavior and cognition, as well as its potential for neuroprotection in various neurodegenerative disorders. Finally, the development of more selective and potent mGluR7 agonists may lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
合成方法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-acetyl-2-methylbenzofuran with isonicotinoyl chloride to form the intermediate compound. This is followed by the reaction with 4-fluoro-2-methylbenzenesulfonyl chloride to yield the final product, this compound. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models.
属性
分子式 |
C24H19FN2O5S |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C24H19FN2O5S/c1-14-12-18(25)4-7-22(14)33(30,31)27(24(29)17-8-10-26-11-9-17)19-5-6-21-20(13-19)23(15(2)28)16(3)32-21/h4-13H,1-3H3 |
InChI 键 |
XYIFIBGQTIXPLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
规范 SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


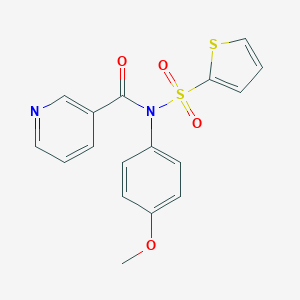
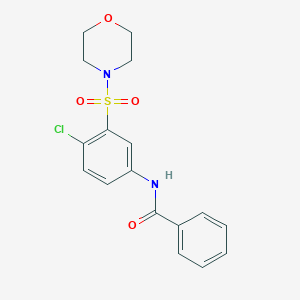
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
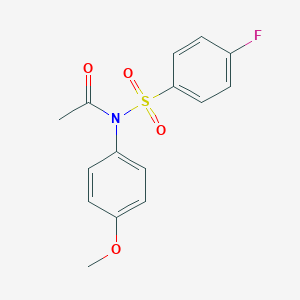

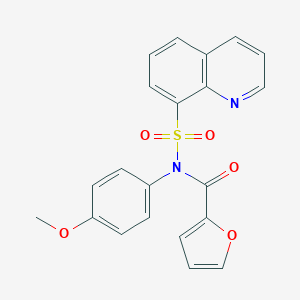

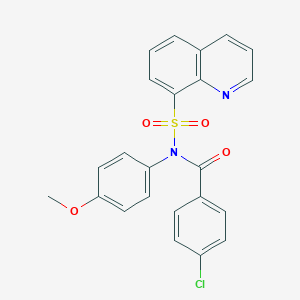
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
